molecular formula C12H11ClO4S B13767086 8-Chloro-3,4-dihydro-5-methoxy-4-oxo-2H-1-benzothiopyran-2-acetic acid CAS No. 59429-75-3

8-Chloro-3,4-dihydro-5-methoxy-4-oxo-2H-1-benzothiopyran-2-acetic acid

Cat. No.: B13767086
CAS No.: 59429-75-3
M. Wt: 286.73 g/mol
InChI Key: YDUNODYKUBLLTG-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydro-5-methoxy-4-oxo-2H-1-benzothiopyran-2-acetic acid is a chemical compound belonging to the class of benzothiopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chloro group, a methoxy group, and an acetic acid moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3,4-dihydro-5-methoxy-4-oxo-2H-1-benzothiopyran-2-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiopyran Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiopyran ring system.

    Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Oxidation: The oxidation of specific positions on the ring is achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3,4-dihydro-5-methoxy-4-oxo-2H-1-benzothiopyran-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

8-Chloro-3,4-dihydro-5-methoxy-4-oxo-2H-1-benzothiopyran-2-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-3,4-dihydro-5-methoxy-4-oxo-2H-1-benzothiopyran-2-acetic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Known for their antihypertensive and diuretic properties.

    Benzoxazine Derivatives: Studied for their antimicrobial and anticancer activities.

    Benzimidazole Derivatives: Used in the treatment of parasitic infections and as anticancer agents.

Uniqueness

8-Chloro-3,4-dihydro-5-methoxy-4-oxo-2H-1-benzothiopyran-2-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various scientific and industrial applications.

Properties

59429-75-3

Molecular Formula

C12H11ClO4S

Molecular Weight

286.73 g/mol

IUPAC Name

2-(8-chloro-5-methoxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetic acid

InChI

InChI=1S/C12H11ClO4S/c1-17-9-3-2-7(13)12-11(9)8(14)4-6(18-12)5-10(15)16/h2-3,6H,4-5H2,1H3,(H,15,16)

InChI Key

YDUNODYKUBLLTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)CC(SC2=C(C=C1)Cl)CC(=O)O

Origin of Product

United States

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